molecular formula C23H17N3O3S B299445 N-dibenzo[b,d]furan-3-yl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide

N-dibenzo[b,d]furan-3-yl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide

Cat. No. B299445
M. Wt: 415.5 g/mol
InChI Key: VKVUMRXCQPFXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-dibenzo[b,d]furan-3-yl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of N-dibenzo[b,d]furan-3-yl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide involves the inhibition of protein kinases such as EGFR and VEGFR. These kinases play a crucial role in the growth and proliferation of cancer cells. By inhibiting their activity, N-dibenzo[b,d]furan-3-yl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-dibenzo[b,d]furan-3-yl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, it has been found to inhibit the production of reactive oxygen species, which can cause damage to cells and tissues.

Advantages and Limitations for Lab Experiments

One of the advantages of N-dibenzo[b,d]furan-3-yl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide is its potential use as a therapeutic agent for cancer. It has been shown to have potent anti-cancer activity in vitro and in vivo. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-dibenzo[b,d]furan-3-yl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide. One direction is to investigate its potential use in combination with other anti-cancer agents to enhance its efficacy. Another direction is to study its potential use in the treatment of other diseases such as inflammatory disorders. Additionally, further studies are needed to understand its mechanism of action and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis method of N-dibenzo[b,d]furan-3-yl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide involves the reaction of 3-methyl-4-oxo-3,4-dihydro-2-quinazolinethiol with dibenzo[b,d]furan-3-ylacetyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is obtained through purification using column chromatography.

Scientific Research Applications

N-dibenzo[b,d]furan-3-yl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide has been studied for its potential applications in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have potential anti-inflammatory and antioxidant properties.

properties

Product Name

N-dibenzo[b,d]furan-3-yl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide

Molecular Formula

C23H17N3O3S

Molecular Weight

415.5 g/mol

IUPAC Name

N-dibenzofuran-3-yl-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C23H17N3O3S/c1-26-22(28)17-7-2-4-8-18(17)25-23(26)30-13-21(27)24-14-10-11-16-15-6-3-5-9-19(15)29-20(16)12-14/h2-12H,13H2,1H3,(H,24,27)

InChI Key

VKVUMRXCQPFXNP-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4

Origin of Product

United States

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